

# Application of Porcine Globotriaosylceramide (Gb3) in Fabry Disease Biomarker Assays

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## Compound of Interest

Compound Name: *Globotriaosylceramide (porcine RBC)*

Cat. No.: *B15566351*

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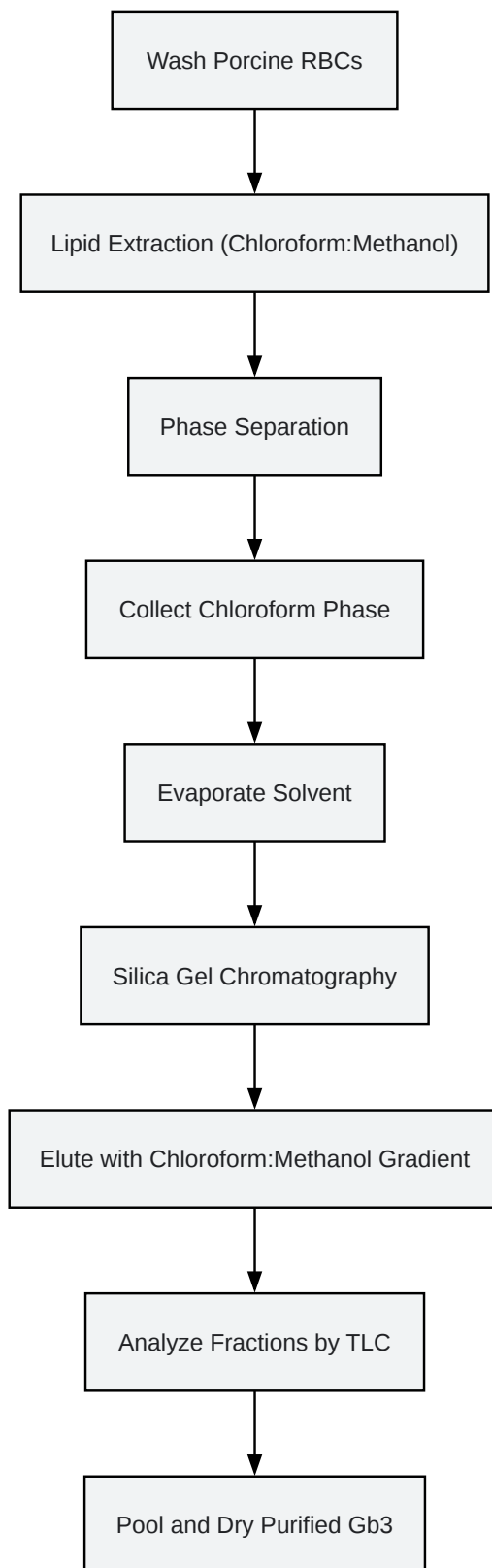
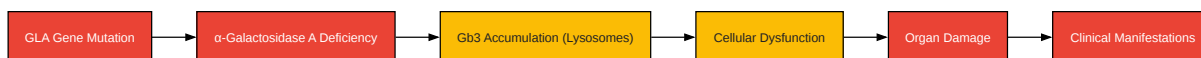
## Introduction

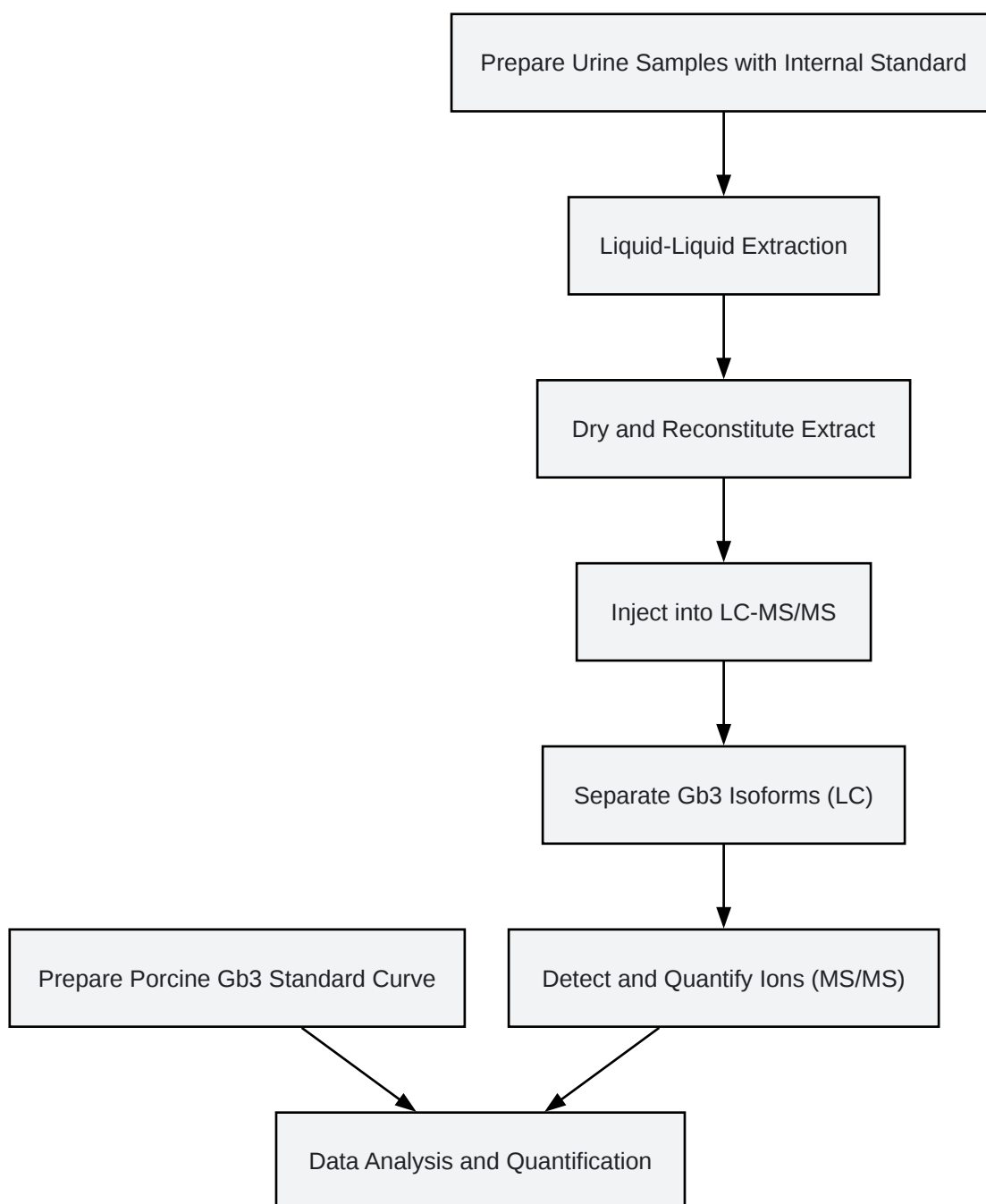
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in a multisystemic disease affecting the kidneys, heart, and nervous system. The quantification of Gb3 in biological fluids such as plasma, serum, and urine is a cornerstone in the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy for Fabry disease.

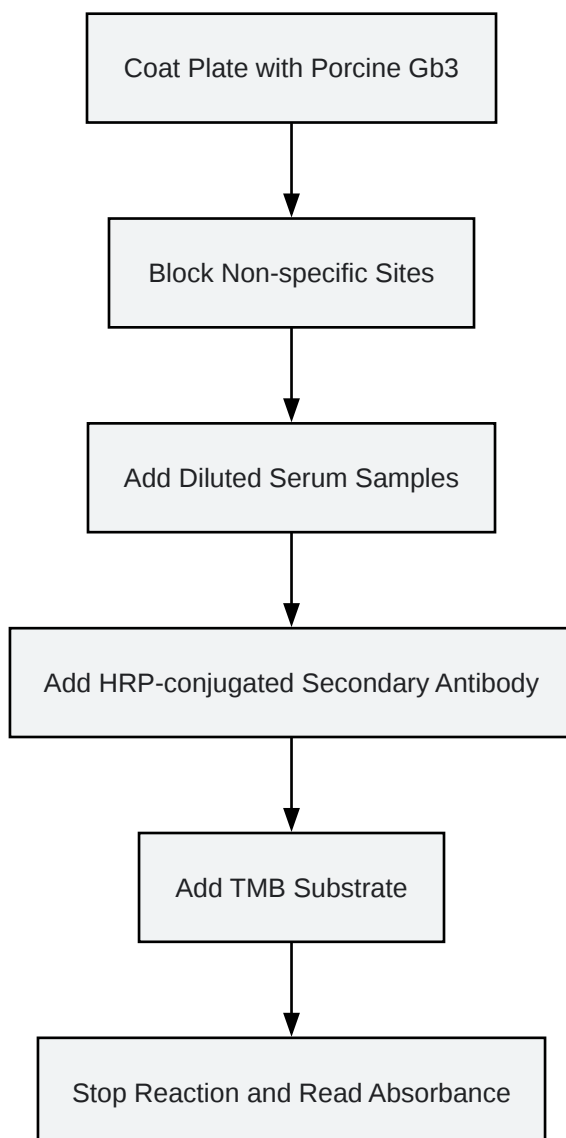
Porcine globotriaosylceramide, primarily derived from porcine red blood cells, serves as a readily available and well-characterized reference standard in various biomarker assays for Fabry disease. Its structural similarity to human Gb3 makes it a suitable calibrator for quantitative analytical methods. This document provides detailed application notes and protocols for the use of porcine Gb3 in key biomarker assays for Fabry disease.

## Pathophysiology of Fabry Disease: The Role of Gb3 Accumulation

The deficiency of  $\alpha$ -Gal A disrupts the normal catabolism of glycosphingolipids, leading to the lysosomal accumulation of Gb3. This storage triggers a cascade of cellular events, including inflammation, oxidative stress, and apoptosis, which contribute to the clinical manifestations of Fabry disease.







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